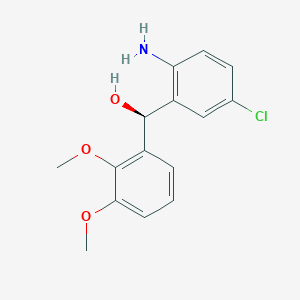
(S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol, more commonly referred to as (S)-A-Cl-DMOB, is a compound with a wide range of applications in the scientific research and medical fields. It is a chiral compound, meaning it has two mirror-image forms that are not superimposable, and is composed of a benzene ring with two methoxy groups, a chloro substituent, and an amino group. This compound is primarily used as a starting material in the synthesis of various drugs and has been studied extensively to determine its mechanism of action and its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Syntheses of 1,5-Benzothiazepines and their derivatives have demonstrated antimicrobial and significant antifungal activities. These compounds, including those with chlorophenyl groups, have been evaluated against gram-positive and gram-negative bacteria, as well as fungi like Candida albicans, showing promising results in some cases (Pant, Sharma, & Pant, 2008); (Pant, Godwal, & Sanju, 2021).
Catalytic and Synthesis Applications
- Schiff base copper(II) complexes have been synthesized for their efficiency as catalysts in alcohol oxidation. The use of compounds with similar functional groups for creating efficient and selective catalysts highlights the broad applicability of such molecules in chemical syntheses and industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Structural and Molecular Electronics
- The synthesis and kinetic investigation of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been explored. Such studies contribute to understanding the structural properties and potential uses in molecular electronics or as intermediates in further chemical syntheses (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Antimicrobial Resin Applications
- Research into metal-incorporated resins based on compounds with similar structures shows potential in antimicrobial applications. Such resins have been explored for use in medical devices, antifouling coatings for ships, and other applications requiring antimicrobial properties (Nishat, Rasool, Khan, & Parveen, 2011).
Mécanisme D'action
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
(S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYJBTBGYMYLPD-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474208 |
Source


|
| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol | |
CAS RN |
189059-58-3 |
Source


|
| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

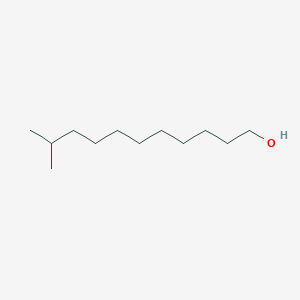

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)
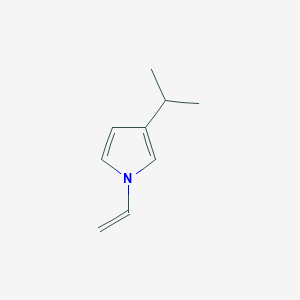

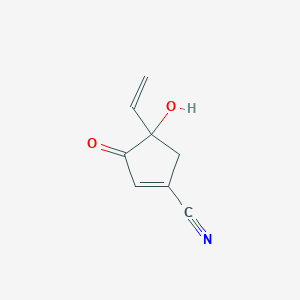
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
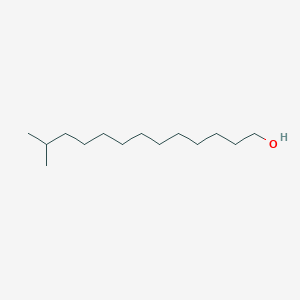
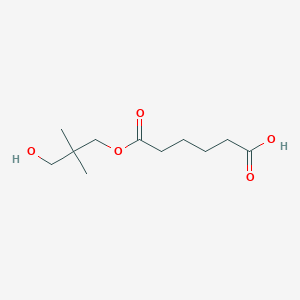
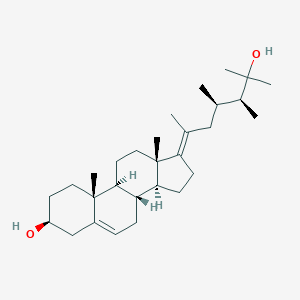
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

